molecular formula C25H22N2O2 B2575564 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851405-02-2

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

Cat. No.: B2575564
CAS No.: 851405-02-2
M. Wt: 382.463
InChI Key: CYOJPLQQQGCUON-UHFFFAOYSA-N
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Description

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.463. The purity is usually 95%.
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Scientific Research Applications

Psycho- and Neurotropic Profiling

A study investigated the psycho- and neurotropic properties of novel quinoline derivatives, including compounds related to N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide. The research utilized various tests to evaluate sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. Notably, one compound demonstrated a potent combination of anti-anxiety, anti-amnesic activity, and significant antihypoxic effect, suggesting its potential for further studies as a psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).

Catalyst Preparation and Chemical Synthesis

Another research effort focused on the synthesis of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for Ketone Reduction. This study elaborates on the chemical pathways to create derivatives of quinoline, which may include or relate to the compound , demonstrating their utility in catalysis and organic synthesis processes (Facchetti et al., 2016).

Co-crystals and Salt Formation

Research on the structural study of co-crystals and a salt of quinoline derivatives with an amide bond sheds light on the crystalline structures and properties of these compounds. This kind of study is crucial for understanding the material properties and potential applications in various fields, including pharmaceuticals and materials science (Karmakar, Kalita, & Baruah, 2009).

Synthesis and Pharmacological Study

A study on the synthesis and pharmacological evaluation of ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, which are closely related to the specified compound, was conducted to assess their analgesic, antiinflammatory activities, and toxicity. The research findings highlight the therapeutic potential of these derivatives (Daidone et al., 1994).

Mechanism of Action

Target of Action

The primary targets of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide Compounds with similar structures have been found to interact with various biological targets

Mode of Action

The exact mode of action of This compound Compounds with similar structures have been found to interact with their targets in various ways . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been found to affect various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Compounds with similar structures have been found to have various pharmacokinetic properties . More research is required to elucidate the specific ADME properties of this compound.

Result of Action

The molecular and cellular effects of This compound Compounds with similar structures have been found to have various molecular and cellular effects

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Compounds with similar structures have been found to be influenced by various environmental factors . More research is required to elucidate the specific environmental influences on this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, which is then reacted with 4-phenylbenzoyl chloride to yield the final product.", "Starting Materials": [ "7-methyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g, 5.2 mmol) and 2-aminoethylphenol (0.8 g, 7.8 mmol) in DMF (10 mL) and add Et3N (1.5 mL, 10.4 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M HCl to pH 2. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over Na2SO4. Concentrate the solution under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate in DMF (10 mL) and add NaHCO3 (1.0 g, 12 mmol) and 4-phenylbenzoyl chloride (1.8 g, 7.8 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over Na2SO4 and concentrate the solution under reduced pressure. Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid.", "Step 5: Recrystallize the product from ethanol to obtain pure N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid." ] }

CAS No.

851405-02-2

Molecular Formula

C25H22N2O2

Molecular Weight

382.463

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C25H22N2O2/c1-17-7-8-21-16-22(25(29)27-23(21)15-17)13-14-26-24(28)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29)

InChI Key

CYOJPLQQQGCUON-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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